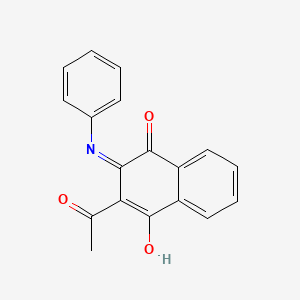
5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol: is a chemical compound with the molecular formula C16H12ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 3rd position of the phenyl ring, and a hydroxyl group at the 8th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also common in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions: 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .
科学研究应用
Chemistry: In chemistry, 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research due to its ability to interact with biological molecules. It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry: The compound is also used in industrial applications, such as the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial processes .
作用机制
The mechanism of action of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
5-Chloro-7-iodoquinolin-8-ol: This compound has similar structural features but with an iodine atom instead of a methoxy group.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8th position.
Uniqueness: 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol is unique due to the presence of both a chlorine atom and a methoxy group, which confer specific chemical and biological properties.
属性
CAS 编号 |
648896-41-7 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC 名称 |
5-chloro-7-(3-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)13-9-14(17)12-6-3-7-18-15(12)16(13)19/h2-9,19H,1H3 |
InChI 键 |
INLXDLUQYOHUNB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


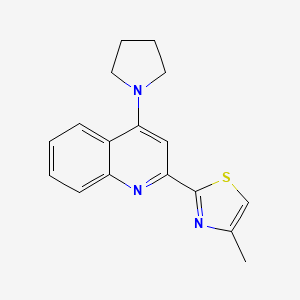

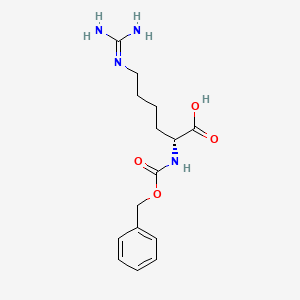

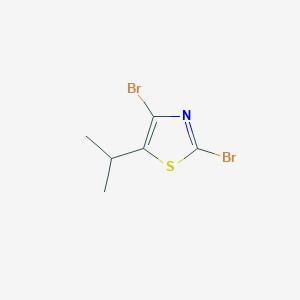
![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
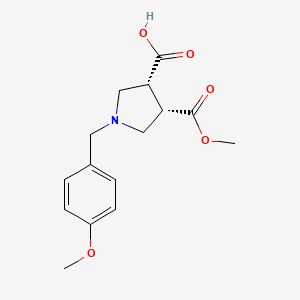

![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
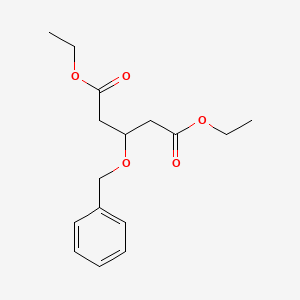

![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)

